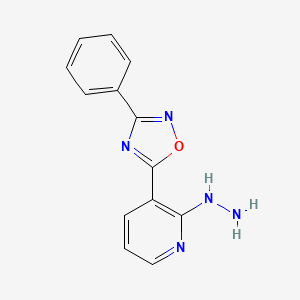

2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Description

2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazinyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research.

Properties

IUPAC Name |

[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-17-12-10(7-4-8-15-12)13-16-11(18-19-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKMHALDBMQQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the hydrazinyl group under mild conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including 2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine, possess significant antimicrobial properties. These compounds have been shown to act against resistant microorganisms, making them valuable candidates for drug development aimed at combating infections caused by antibiotic-resistant strains.

2. Antiviral Effects

Studies have suggested that this compound may also exhibit antiviral activity. The mechanism of action typically involves the interaction with viral proteins or host cell receptors, inhibiting viral replication and spread.

3. Anticancer Potential

The compound is under investigation for its potential use as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

Synthetic Routes

The synthesis of this compound typically involves cyclocondensation reactions. Common methods include:

- Formation of Hydrazine Derivative : Reacting a suitable pyridine derivative with hydrazine hydrate.

- Cyclization : Subjecting the hydrazine derivative to cyclization with phenyl isocyanate or similar reagents to form the oxadiazole ring.

These methods can be optimized for yield and purity depending on the reagents and conditions used.

Applications in Research

The applications of this compound span several fields:

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new antimicrobial and anticancer drugs |

| Materials Science | Synthesis of advanced materials such as polymers and dyes |

| Biological Research | Investigating interactions with biological targets through biochemical assays |

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for drug development.

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. Further research is required to elucidate the exact molecular mechanisms involved.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

2-hydrazinylpyridine:

1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other substituents, affecting their chemical and biological properties.

Uniqueness

2-hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the combination of the hydrazinyl group and the oxadiazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Biological Activity

Overview

2-Hydrazinyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound notable for its complex structure, featuring both pyridine and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique arrangement of its functional groups allows for various interactions with biological macromolecules, contributing to its therapeutic potential.

The molecular formula of this compound is , with a molecular weight of approximately 218.24 g/mol. Its structure includes a hydrazinyl group that enhances hydrogen bonding capabilities and an oxadiazole moiety that can participate in π-π interactions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various resistant microorganisms. In vitro studies have demonstrated its potential as an antimicrobial agent with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses such as Zika virus (ZIKV). In studies involving phenotypic screening, derivatives of 1,2,4-oxadiazoles demonstrated promising antiviral activities. Specifically, modifications in the structure of such compounds can enhance their efficacy against viral infections .

Table 2: Antiviral Activity Against ZIKV

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.00 |

| Reference Compound (Standard) | 10.00 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been tested against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The results indicate that it possesses significant cytotoxic effects with IC50 values that suggest it may be more effective than some standard chemotherapeutic agents.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| HEPG2 | 1.18 | Staurosporine: 4.18 |

| MCF7 | 0.80 | Doxorubicin: 2.71 |

| PC3 | 0.67 | Erlotinib: 0.42 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydrazinyl group facilitates hydrogen bonding with nucleophilic sites on proteins or nucleic acids, while the oxadiazole ring can engage in π-stacking interactions with aromatic residues in proteins . This dual interaction mechanism disrupts normal cellular processes and promotes apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed high activity against biofilm-forming pathogens like Staphylococcus aureus, suggesting potential applications in treating chronic infections .

- Antiviral Screening : In a screening for antiviral agents against ZIKV, several derivatives were synthesized and tested; modifications led to improved potency and selectivity .

- Cytotoxicity Assessment : In vitro tests revealed that certain structural modifications could enhance anticancer activity significantly compared to traditional chemotherapeutics like doxorubicin and erlotinib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.